3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine
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Overview
Description
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a cyclopropyl-oxadiazole moiety and a dimethyl-oxazolyl sulfonyl group
Preparation Methods
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine involves multiple steps, typically starting with the preparation of the individual moieties followed by their coupling. The cyclopropyl-oxadiazole moiety can be synthesized through the cyclization of appropriate precursors under controlled conditions. The dimethyl-oxazolyl sulfonyl group is introduced via sulfonylation reactions. The final coupling step involves the reaction of these moieties with the piperidine ring under suitable conditions to form the target compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole and oxazole rings can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced at specific sites, particularly the oxadiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and oxazole rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with the target sites.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives with oxadiazole and oxazole moieties. For example:
- 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-cyclopropyl-1,2,4-oxadiazol-5-amine These compounds share structural similarities but differ in the positioning and nature of the substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine lies in its specific combination of functional groups, which can impart distinct reactivity and potential applications.
Properties
IUPAC Name |
3-cyclopropyl-5-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-10-15(11(2)23-18-10)25(21,22)20-7-3-4-12(9-20)8-14-17-16(19-24-14)13-5-6-13/h12-13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNPNBISWICNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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